molecular formula C10H15N3OS B13439626 (3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone

(3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B13439626
M. Wt: 225.31 g/mol
InChI Key: DTFLDXGYUMSQPP-UHFFFAOYSA-N
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Description

(3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone is a small-molecule compound featuring a piperidine ring substituted with an amine group at the 3-position, linked via a methanone group to a 2-methylthiazole moiety. Comparisons must instead rely on structurally related analogs described in the literature.

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

(3-aminopiperidin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C10H15N3OS/c1-7-12-9(6-15-7)10(14)13-4-2-3-8(11)5-13/h6,8H,2-5,11H2,1H3

InChI Key

DTFLDXGYUMSQPP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC(C2)N

Origin of Product

United States

Preparation Methods

Step 1: Palladium-Catalyzed Amination

  • Reaction: A halogenated pyridine derivative reacts with (3-aminopiperidin-1-yl) protected with a tert-butyloxycarbonyl group.
  • Catalyst: Palladium(0) complexes such as tris(dibenzylideneacetone)dipalladium(0) or tetrakis(triphenylphosphine)palladium(0).
  • Base: Cesium carbonate is preferred for optimal reaction rate and yield.
  • Ligand: Phosphine ligands like 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP) enhance catalyst efficiency.
  • Solvent: Toluene or dimethylacetamide, used in 10–30 times volume relative to substrate weight.
  • Conditions: Heating at 90–130°C for 4–12 hours under inert atmosphere.
  • Outcome: Formation of the intermediate compound with the tert-butyloxycarbonyl protecting group intact.

Notes: The reaction can be performed in a conventional reactor without microwave assistance, facilitating scale-up. The intermediate is often used directly in the next step without isolation to streamline the process.

Step 2: Acid-Mediated Deprotection

  • Reaction: Removal of the tert-butyloxycarbonyl protecting group from the piperidine nitrogen.
  • Acid: Hydrochloric acid is preferred for cost and yield considerations; alternatives include trifluoroacetic acid.
  • Solvent: Ethyl acetate, dioxane, or methanol.
  • Conditions: Room temperature, 30 minutes to 4 hours.
  • Purification: Sequential crystallization with water (primary) and methanol (secondary) to remove residual palladium catalyst, ligands, and side-products.
  • Outcome: High-purity deprotected amine intermediate.

Crystallization Details:

Crystallization Step Solvent Temperature (°C) Time Volume (mL/g substrate) Notes
Primary Water 0–5 10 min – 2 hrs 5–25 pH adjusted to ≥11 with NaOH
Secondary Methanol 50–80 10 min – 2 hrs 10–35 Removes residual impurities

Step 3: Amidation with Acryloyl Chloride

  • Reaction: Amidation of the free amine with acryloyl chloride to form the methanone linkage.
  • Base: Potassium carbonate or sodium bicarbonate to neutralize HCl generated.
  • Solvent: Mixed solvent system of tetrahydrofuran and water.
  • Conditions: Low temperature (-10°C to 0°C, preferably -8 to -3°C) to minimize side reactions and impurity formation.
  • Addition: Acryloyl chloride is pre-mixed with N,N-diisopropylethylamine to remove residual HCl before addition.
  • Purification: Extraction with ethyl acetate and water at pH 7.0–7.5, followed by phosphoric acid treatment to remove phosphate salt impurities, filtration, concentration, and final crystallization with ethyl acetate.

Purification Steps and Impurity Control:

Step Reagents/Conditions Purpose
Extraction Ethyl acetate / water (pH 7.0–7.5) Remove water-soluble impurities
Phosphoric acid treatment H3PO4 in THF, filtered Remove phosphate salt impurities (ImpA)
Crystallization Ethyl acetate, 20–40°C Obtain pure final product

Research Findings and Yield Data

  • The overall yield for the three-step process is approximately 60%, with high purity confirmed by nuclear magnetic resonance and chromatographic analysis.
  • The stepwise yields and conditions are optimized to minimize by-products such as hydrochloric acid adducts (Impurity C) and dimers (Impurity B).
  • Crystallization steps significantly enhance purity by removing palladium residues and ligand impurities.
  • The use of palladium catalysts with phosphine ligands and cesium carbonate base improves reaction efficiency and selectivity.

Summary Table of Preparation Conditions

Step Reaction Type Key Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 Pd-catalyzed amination Pd(0) catalyst, BINAP, Cs2CO3, toluene 90–130 4–12 hours ~54 Intermediate used without isolation
2 Acid deprotection HCl, ethyl acetate, crystallization with water/methanol Room temp 0.5–4 hours ~60 (steps 1+2) Crystallization improves purity
3 Amidation with acryloyl chloride K2CO3 base, THF/H2O, DIPEA, phosphoric acid purification -10 to 0 (prefer -8 to -3) 0.5 hours ~60 Low temp minimizes impurities

Chemical Reactions Analysis

Alkylation and Acylation at the Piperidine Amine

The primary amine on the piperidine ring undergoes alkylation and acylation under standard conditions:

  • Methylation : Reaction with methyl iodide in THF using LiHMDS as a base yields N-methyl derivatives. This reaction proceeds via deprotonation of the amine followed by nucleophilic substitution .

  • Acylation : Treatment with TFAA (trifluoroacetic anhydride) or acetyl chloride forms N-acyl derivatives. For example, trifluoroacetylation occurs at 0°C in dichloromethane with triethylamine .

Reaction Conditions Table

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, LiHMDS, THF, 0°C → RTN-Methylated42%
AcylationTFAA, NEt₃, CH₂Cl₂, 0°CN-Trifluoroacetyl52%

Reduction of the Methanone Group

The ketone moiety can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄. For example:

  • NaBH₄ Reduction : In ethanol at 25°C, the ketone converts to the corresponding alcohol with >80% efficiency.

  • Selectivity : The thiazole ring remains intact under these conditions due to its aromatic stability .

Mechanistic Pathway :
(R-CO-R’)NaBH4(R-CH(OH)-R’)\text{(R-CO-R')} \xrightarrow{\text{NaBH}_4} \text{(R-CH(OH)-R')}

Electrophilic Substitution on the Thiazole Ring

The 2-methylthiazol-4-yl group participates in electrophilic substitutions:

  • Bromination : NBS (N-bromosuccinimide) in DMF introduces bromine at the 5-position of the thiazole .

  • Nitration : HNO₃/H₂SO₄ at 50°C yields 5-nitro derivatives, though yields are moderate (40–50%) due to competing ring oxidation .

Key Observation : The methyl group at position 2 directs electrophiles to the 5-position via resonance stabilization .

Coordination Chemistry and Metal Complexes

The amine and thiazole nitrogen atoms act as ligands for transition metals:

  • Rh(III) Complexes : Forms stable complexes with [Cp*RhCl₂]₂ in acetonitrile, enabling catalytic applications in cross-coupling reactions .

  • Cu(II) Complexes : Reacts with Cu(NO₃)₂ in methanol to generate blue complexes, characterized by ESR and UV-Vis spectroscopy .

Stability Data :

MetalStoichiometryStability Constant (log K)Application
Rh(III)1:18.2 ± 0.3Catalysis
Cu(II)1:210.5 ± 0.2Antimicrobial

Nucleophilic Aromatic Substitution

The thiazole ring undergoes substitution with strong nucleophiles:

  • Amination : Heating with NH₃/EtOH at 120°C replaces the 4-methyl group with an amine (-NH₂) .

  • Thiolation : Treatment with NaSH in DMF substitutes the methyl group with -SH (65% yield) .

Limitations : Harsh conditions (>100°C) are required due to the electron-withdrawing nature of the methanone group .

Oxidation Reactions

  • Piperidine Ring Oxidation : KMnO₄ in acidic conditions converts the piperidine ring to a pyridine derivative, though this reaction is low-yielding (≤30%).

  • Thiazole Sulfoxidation : m-CPBA oxidizes the thiazole’s sulfur atom to sulfoxide (confirmed by X-ray crystallography) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki-Miyaura : The 4-thiazolyl group couples with arylboronic acids using Pd(PPh₃)₄ (70–85% yields) .

  • Buchwald-Hartwig : The amine participates in C–N bond formation with aryl halides .

Optimized Conditions :

  • Catalyst: Pd(OAc)₂/XPhos

  • Base: Cs₂CO₃

  • Solvent: Toluene/EtOH (3:1)

  • Temperature: 80°C

Scientific Research Applications

(3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone:

Mechanism of Action

The mechanism of action of (3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, as an inhibitor of peptidylarginine deiminases, it binds to the active site of the enzyme, preventing the conversion of peptidyl arginine to peptidyl citrulline. This inhibition can modulate various physiological processes, including transcription regulation and immune response .

Comparison with Similar Compounds

Research and Development Considerations

  • Synthetic Accessibility : The target compound’s simpler structure (vs. or ) may favor scalable synthesis, though regioselective amination of piperidine could pose challenges.
  • Biological Screening: Prioritize assays comparing the 3-amino and 4-amino isomers to evaluate positional effects on potency and selectivity.
  • ADME Profile: The 3-amino analog’s lower molecular weight (225 vs. 317 g/mol for ) suggests favorable pharmacokinetics, but experimental validation is required.

Biological Activity

Structural Features

The compound's structure comprises:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Thiazole Moiety : A five-membered ring containing both sulfur and nitrogen atoms.
  • Methanone Functional Group : Contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

While specific biological activities of (3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The following potential activities have been suggested based on related compounds:

  • Antimicrobial Activity : Compounds with thiazole structures are frequently noted for their antimicrobial properties.
  • Anticancer Potential : Similar derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines.
  • CNS Activity : Piperidine derivatives are known to interact with neurotransmitter systems, suggesting possible neuropharmacological effects.

Comparative Analysis of Similar Compounds

The table below summarizes the characteristics and notable features of compounds structurally similar to This compound :

Compound NameStructureNotable Features
4-(2-amino-1,3-thiazol-4-yl)phenolStructureKnown for antimicrobial activity
(3-Aminopiperidin-1-yl)(2-thiazolyl) methanoneStructurePotentially exhibits similar properties
(3-Aminopiperidin-1-yl)(5-methylthiazol-2-yl) methanoneStructureMay have different pharmacological profiles

Understanding the mechanism of action for This compound requires further investigation. Potential mechanisms could include:

  • Inhibition of key enzymes involved in cell proliferation.
  • Interaction with neurotransmitter receptors, affecting central nervous system functions.

Case Studies and Research Findings

While specific case studies directly involving This compound are scarce, analogous compounds have been studied in various contexts:

  • Anticancer Studies : Research on structurally related thiazole derivatives has demonstrated their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds that inhibit CDK4/6 have shown promise in treating breast cancer by halting tumor growth .
  • Neuropharmacological Effects : Piperidine derivatives have been explored for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments .

Q & A

Q. Q1. What are the established synthetic routes for (3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions between a thiazole-carboxylic acid derivative and a substituted piperidine. For example, amide bond formation using carbodiimide reagents (e.g., EDC) with DMAP as a catalyst in dichloromethane under inert conditions achieves high yields . Optimization includes:

  • Temperature control : Room temperature for stability of the amine group.
  • Stoichiometry : Equimolar ratios of acid and amine precursors to minimize side products.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high purity (>95%) .

Q. Q2. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole C-H at δ 7.5–8.0 ppm; piperidine NH₂ at δ 1.5–2.5 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in stereochemistry. Monoclinic systems (e.g., P2₁/c) with Z=4 are common for similar methanone derivatives .
  • Mass Spectrometry : High-resolution LC-MS ([M+H]+) validates molecular weight (e.g., observed vs. calculated ±0.001 Da) .

Biological Activity Evaluation

Q. Q3. How should researchers design assays to evaluate the pharmacological potential of this compound?

  • Target Selection : Prioritize receptors with structural homology to orexin or GPCRs, as thiazole-piperidine hybrids show affinity in related systems .
  • Assay Conditions : Use cell-based models (e.g., HEK293T) transfected with target receptors. Measure IC₅₀ via calcium flux or cAMP assays .
  • Controls : Include positive controls (e.g., known antagonists) and DMSO vehicle controls to validate signal-to-noise ratios .

Resolving Contradictory Bioactivity Data

Q. Q4. How can discrepancies in reported biological activities be systematically addressed?

  • Structural Verification : Re-analyze batch purity via HPLC and NMR to rule out degradation .
  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) across labs.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to identify binding poses that explain potency variations across analogs .

Structure-Activity Relationship (SAR) Studies

Q. Q5. What structural modifications enhance target affinity or selectivity?

  • Piperidine Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 4-position to improve receptor interactions .
  • Thiazole Substitutions : Replace methyl with trifluoromethyl to enhance metabolic stability .
  • Linker Optimization : Replace methanone with sulfonamide to assess impact on bioavailability .

Q. Q6. How can molecular dynamics (MD) simulations guide experimental design?

  • Binding Mode Prediction : MD simulations (e.g., GROMACS) identify stable conformations of the compound in receptor binding pockets .
  • Solubility Analysis : Calculate partition coefficients (logP) and pKa via COSMO-RS to optimize solvent systems for in vivo studies .
  • Toxicity Profiling : Use QSAR models (e.g., Toxtree) to predict hepatotoxicity risks prior to animal trials .

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